N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
“N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” is a chemical compound . Piperazine derivatives, such as this compound, play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery . They have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .
Synthesis Analysis
The compound was synthesized from 2-fluoro phenyl isocyanate and 1-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazine according to a general procedure . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C15H22FN3O, and its molecular weight is 279.3530832 . The compound was fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Chemical Reactions Analysis
The compound is part of a series of piperazine derivatives that have been synthesized and evaluated for their biological activities . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .Scientific Research Applications
Radiotracer Development for PET Imaging
N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. These compounds have been prepared with high radiochemical yields and specific activity, indicating their potential in neuroimaging and the study of neurological disorders (Gao et al., 2008).
Synthesis and Characterization for Pharmacological Applications
A sterically congested piperazine derivative, including this compound, was prepared using a modified approach. This compound presents a pharmacologically useful core, indicating its potential in developing new pharmacological agents (Gumireddy et al., 2021).
Neurotransmitter Release and Reuptake Studies
Research on novel diphenylbutylpiperazinepyridyl derivatives, including this compound, has shown their effects on the in vitro release and reuptake of neurotransmitters like serotonin, noradrenaline, and dopamine. This indicates the compound's relevance in understanding neurotransmitter dynamics and potential therapeutic applications (Pettersson, 1995).
X-ray Diffraction Studies and Biological Evaluation
The compound has been characterized by X-ray diffraction and evaluated for its antibacterial and anthelmintic activities. This research contributes to understanding the compound's structure-activity relationship and potential in treating infections (Sanjeevarayappa et al., 2015).
Serotonin Receptor Imaging
Studies have been conducted on analogs of this compound for PET imaging of serotonin 5-HT1A receptors. These studies emphasize the compound's potential in neuropsychiatric disorder imaging and treatment (García et al., 2014).
Selectivity Studies for Dopamine Receptors
Research on this compound derivatives has demonstrated their selectivity for dopamine D3 receptors over D2 receptors. This research is crucial for developing more targeted therapies in neurological and psychiatric disorders (Banala et al., 2011).
PET Imaging of Serotonin Receptors
Comparative studies with this compound analogs have been conducted to evaluate PET imaging efficiency of serotonin 1A receptors in humans. These studies contribute to the understanding and quantification of these receptors in various conditions (Choi et al., 2015).
Mechanism of Action
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Piperazine derivatives are known to exhibit a range of biological activities .
Future Directions
The future directions for “N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, the development of N-(4-(4-(2-(2-[18 F]fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide ([18 F]5), a D3 partial agonist, for PET imaging of D3 receptors, shows the potential for future research in this area .
properties
IUPAC Name |
N-butyl-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-2-3-8-17-15(20)19-11-9-18(10-12-19)14-7-5-4-6-13(14)16/h4-7H,2-3,8-12H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQQOVVHMEOSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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